2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Overview
Description
The compound “2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene” is a brominated, fluorinated, and nitrated derivative of benzene. It contains a bromine atom, two fluorine atoms, and a nitro group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring with a bromine atom, two fluorine atoms, and a nitro group attached to it. The exact positions of these substituents on the benzene ring would depend on the specific isomer of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on the specific arrangement of the bromine, fluorine, and nitro groups on the benzene ring .Scientific Research Applications
Chemical Synthesis and Intermediate Applications
- Intermediate in Medicinal Applications: 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is used as an intermediate in the synthesis of various medicinal compounds. A study highlighted its role in the preparation of dofetilide, a medication used for treating arrhythmia, emphasizing the importance of reaction conditions such as temperature and solvent choice (Zhai, 2006).
- Development of Electron Transfer Materials: The compound has applications in the development of materials for electron transfer processes. Research on the photoelectrochemical reduction of related compounds like 1-bromo-4-nitrobenzene has shown significant implications in enhancing the efficiency of these processes (Compton & Dryfe, 1994).
Molecular Spectroscopy and Vibrational Analysis
- Vibrational Spectroscopy Studies: The compound's derivatives, such as 1-bromo-2,4-difluorobenzene, have been studied using vibrational spectroscopy to understand their in-plane and out-of-plane vibrations. This research provides insights into the molecular structure and behavior of these compounds (Reddy & Rao, 1994).
Applications in Organic Chemistry
- Synthesis of Chalcone Analogues: In organic chemistry, derivatives of this compound can be used in synthesizing chalcone analogues. These reactions, involving alpha-bromoketones, are significant in creating a variety of chalcone analogues for potential use in medicinal chemistry (Curti, Gellis, & Vanelle, 2007).
Advanced Material Science
- Polymer Solar Cells Enhancement: Derivatives of this compound have been used to improve the performance of polymer solar cells. The introduction of these compounds into the solar cell matrix enhances electron transfer and increases power conversion efficiency (Fu et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrF2NO3/c13-9-6-8(16(17)18)2-4-11(9)19-12-3-1-7(14)5-10(12)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYLLKYPXKHIAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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